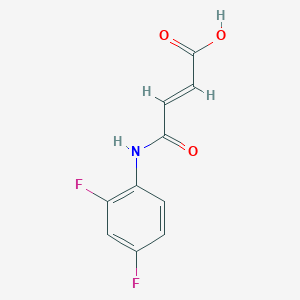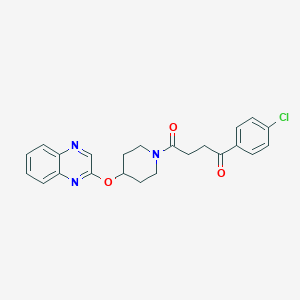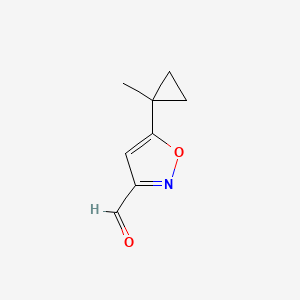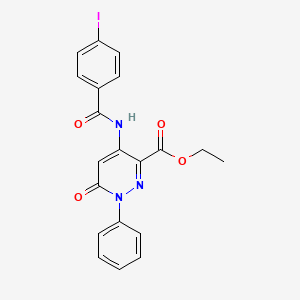![molecular formula C15H21N7O2 B2461221 1-{3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(oxolane-2-carbonyl)pipérazine CAS No. 1058239-42-1](/img/structure/B2461221.png)
1-{3-éthyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(oxolane-2-carbonyl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring, a piperazine ring, and a tetrahydrofuran ring . The triazolopyrimidine ring is a heterocyclic compound that has been used in various areas of drug design due to its versatility .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been reported in several studies . A common strategy involves the scaffold replacement/ring cleavage strategy . The choice of substituents can significantly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The triazolopyrimidine ring system is isoelectronic with that of purines, making it a potential surrogate of the purine ring . Depending on the choice of substituents, the triazolopyrimidine ring can also serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidine derivatives are diverse and depend on the specific substituents present in the molecule. The triazolopyrimidine ring has been described as a versatile scaffold with applications beyond isosteric replacement strategies .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be influenced by the choice of substituents. For example, replacement of the purine ring with the triazolopyrimidine ring can significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .Applications De Recherche Scientifique
Chimie médicinale
Ce composé, faisant partie des pyrazines et pyridazines fusionnées au 1,2,3-triazole, a montré un potentiel en chimie médicinale . Par exemple, des structures contenant ces noyaux hétérocycliques ont montré une activité de modulation allostérique de GABA A .
Sondes fluorescentes
Les pyrazines et pyridazines fusionnées au 1,2,3-triazole ont été utilisées comme sondes fluorescentes . Cela les rend utiles dans divers domaines de recherche, notamment la biochimie et la biologie moléculaire.
Unités structurales des polymères
Ces composés ont été incorporés dans des polymères pour une utilisation dans les cellules solaires . Cela suggère qu'ils pourraient avoir des applications dans le domaine des énergies renouvelables et de la science des matériaux.
Découverte de médicaments
Les 1,2,3-triazoles ont trouvé de larges applications dans la découverte de médicaments . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché .
Synthèse organique
Les 1,2,3-triazoles ont été utilisés en synthèse organique . Cela signifie qu'ils pourraient être utilisés dans la production d'une large gamme de composés organiques.
Chimie supramoléculaire
Les 1,2,3-triazoles ont des applications en chimie supramoléculaire . Cela implique l'étude d'entités plus complexes que les molécules individuelles, ce qui pourrait conduire au développement de nouveaux matériaux et technologies.
Bioconjugaison
Les 1,2,3-triazoles ont été utilisés en bioconjugaison . Il s'agit d'une stratégie chimique qui forme une liaison covalente stable entre deux molécules, généralement une protéine et un réactif de marquage.
Biologie chimique
Les 1,2,3-triazoles ont trouvé des applications en biologie chimique . Cette science interdisciplinaire qui combine la méthodologie et les connaissances de la biologie et de la chimie pourrait bénéficier des propriétés uniques des 1,2,3-triazoles.
Mécanisme D'action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various types of cancers .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through a mechanism that involves the compound binding to the EGFR, thereby preventing the receptor from activating its downstream signaling pathways .
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. Primarily, it impacts the cell proliferation and survival pathways . By inhibiting EGFR, the compound prevents the activation of these pathways, leading to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are often well distributed throughout the body .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells where EGFR is overexpressed . This leads to a reduction in tumor size and potentially to the elimination of the cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
Safety and Hazards
Orientations Futures
The triazolopyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a focus of research. Future directions could include the design of new triazolopyrimidine derivatives with improved biological activity and selectivity, as well as further exploration of their mechanisms of action .
Propriétés
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZPKXNDZXJNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCCO4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2461141.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2461144.png)
![1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2461145.png)

![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2461148.png)




![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2461156.png)
![2-(3-chlorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2461157.png)

